
(2S)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMOP or 2,2-Dimethyltetrahydro-1H-azepine. It is a chiral amine that has two stereoisomers, (2S)-DMOP and (2R)-DMOP.
Mécanisme D'action
The mechanism of action of (2S)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine is not well understood. However, it is believed to act as a chiral auxiliary or a ligand in various chemical reactions. It may also interact with biological molecules, such as enzymes and receptors, due to its chiral nature.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to have low toxicity and is not expected to have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of (2S)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine in lab experiments include its chiral nature, which makes it useful as a chiral auxiliary or a ligand in various chemical reactions. It also has low toxicity, making it safe to handle in the laboratory. The limitations of this compound include its limited availability and high cost, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the research on (2S)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine. One direction is to explore its potential applications in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. Another direction is to investigate its interactions with biological molecules, such as enzymes and receptors, to understand its mechanism of action. Additionally, research can be conducted to develop more efficient and cost-effective methods for the synthesis of this compound.
Méthodes De Synthèse
The synthesis of (2S)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine can be achieved through several methods. One of the most commonly used methods is the reductive amination of 2,2-dimethylaziridine with 2-oxo-4-phenylbutanal using sodium cyanoborohydride as a reducing agent. The yield of this method is around 80%. Another method involves the reaction of 2,2-dimethylaziridine with 2-oxo-4-phenylbutanal in the presence of borane dimethyl sulfide complex, which gives a yield of around 70%.
Applications De Recherche Scientifique
(2S)-2-(5,5-Dimethyloxan-2-yl)propan-1-amine has potential applications in various fields of scientific research. It has been used as a chiral auxiliary in asymmetric synthesis, particularly in the synthesis of chiral alcohols and amines. It has also been used as a ligand in the synthesis of metal complexes. Furthermore, this compound has been used in the synthesis of chiral polymers and as a building block in the synthesis of biologically active compounds.
Propriétés
IUPAC Name |
(2S)-2-(5,5-dimethyloxan-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8(6-11)9-4-5-10(2,3)7-12-9/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBRKWGFLORYEF-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC(CO1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCC(CO1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2968607.png)
![9-(4-bromophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968608.png)
![3-Phenyl-7-[(E)-2-phenylethenyl]sulfonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2968611.png)
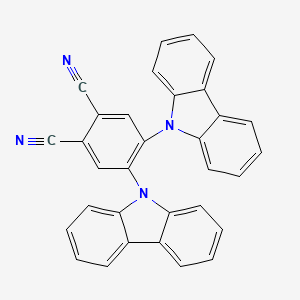
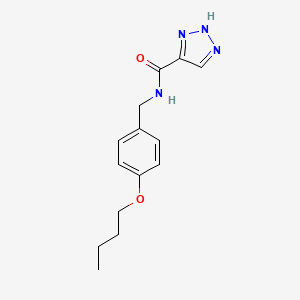

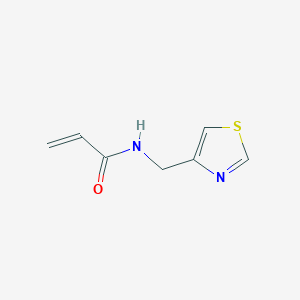
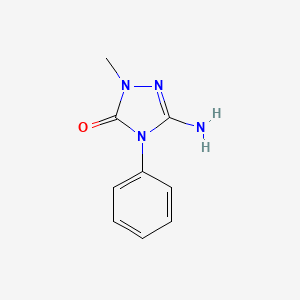



![3,5-dimethoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2968625.png)
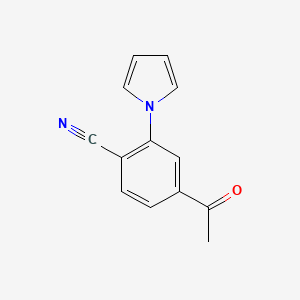
![(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2968628.png)
